N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide
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Overview
Description
N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[221]heptan-3-YL)-9H-purin-6-YL)benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the bicyclic heptane structure, followed by the introduction of the purine and benzamide groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and bicyclic heptane structures. Examples include:
- Methyl benzoate
- Vinyl benzoate
- Ethyl benzoate
Uniqueness
What sets N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C40H37N5O7 |
---|---|
Molecular Weight |
699.7 g/mol |
IUPAC Name |
N-[9-[(1R,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C40H37N5O7/c1-25-39(22-50-40(27-12-8-5-9-13-27,28-14-18-30(48-2)19-15-28)29-16-20-31(49-3)21-17-29)34(46)33(51-25)38(52-39)45-24-43-32-35(41-23-42-36(32)45)44-37(47)26-10-6-4-7-11-26/h4-21,23-25,33-34,38,46H,22H2,1-3H3,(H,41,42,44,47)/t25-,33+,34-,38+,39-/m0/s1 |
InChI Key |
CDFUACRUGQPKNI-YUJUXCJOSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
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